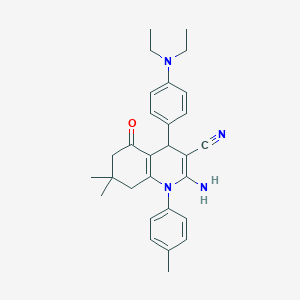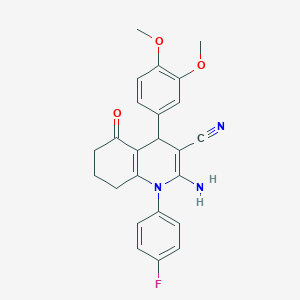![molecular formula C13H9BrN4O5 B11532653 2-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-4,6-dinitrophenol](/img/structure/B11532653.png)
2-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-4,6-dinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[2-(4-bromofenil)hidrazinilideno]metil}-4,6-dinitrofenol: es un compuesto químico con la siguiente fórmula molecular:
C7H6N2O5
{_svg_1}. Pertenece a la clase de dinitrofenoles y exhibe propiedades intrigantes debido a su estructura única.Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL typically involves the condensation of 4-bromophenylhydrazine with 4,6-dinitrobenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation reaction. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro groups to amino groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(E)-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the presence of nitro groups can facilitate electron transfer reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-7-[2-(4-Bromophenyl)hydrazin-1-ylidene]-6-methyl-3-(pyridin-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Shares the hydrazone linkage and bromophenyl group but differs in the triazolo-thiadiazine ring system.
(E)-2-(4-Bromophenyl)ethenesulfonyl fluoride: Contains a bromophenyl group but differs in the presence of an ethenesulfonyl fluoride moiety.
Uniqueness
2-[(E)-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL is unique due to its combination of a hydrazone linkage, bromophenyl group, and dinitrophenol moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H9BrN4O5 |
|---|---|
Peso molecular |
381.14 g/mol |
Nombre IUPAC |
2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C13H9BrN4O5/c14-9-1-3-10(4-2-9)16-15-7-8-5-11(17(20)21)6-12(13(8)19)18(22)23/h1-7,16,19H/b15-7+ |
Clave InChI |
HTYOHIRXSGLQQO-VIZOYTHASA-N |
SMILES isomérico |
C1=CC(=CC=C1N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Br |
SMILES canónico |
C1=CC(=CC=C1NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11532572.png)
![(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B11532578.png)

![4-[(3,4-dimethoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazol-5-ol](/img/structure/B11532590.png)

![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11532599.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532602.png)
![(3E)-N-(2-methoxybenzyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11532606.png)
![6-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}hydrazinyl]-N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11532607.png)
![2-methoxy-4-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11532611.png)
![2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11532613.png)
![(2Z,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11532617.png)

![N'-[(1E)-1-(4-aminophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B11532640.png)
